Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-
Brand Name: Vulcanchem
CAS No.: 19656-33-8
VCID: VC17329031
InChI: InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3
SMILES:
Molecular Formula: C21H17N
Molecular Weight: 283.4 g/mol

Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)-

CAS No.: 19656-33-8

Cat. No.: VC17329031

Molecular Formula: C21H17N

Molecular Weight: 283.4 g/mol

* For research use only. Not for human or veterinary use.

Acridine, 9,10-dihydro-10-methyl-9-(phenylmethylene)- - 19656-33-8

Specification

CAS No. 19656-33-8
Molecular Formula C21H17N
Molecular Weight 283.4 g/mol
IUPAC Name 9-benzylidene-10-methylacridine
Standard InChI InChI=1S/C21H17N/c1-22-20-13-7-5-11-17(20)19(15-16-9-3-2-4-10-16)18-12-6-8-14-21(18)22/h2-15H,1H3
Standard InChI Key QTFYEQJQLKVJRX-UHFFFAOYSA-N
Canonical SMILES CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41

Introduction

Structural Elucidation and Molecular Properties

Core Architecture and Stereoelectronic Features

The molecule consists of a planar acridine system (a tricyclic structure comprising two benzene rings fused to a pyridine ring) with a methyl group at the 10-position and a benzylidene moiety at the 9-position . The benzylidene group introduces a conjugated π-system, extending electronic delocalization across the acridine framework. Key structural parameters include:

PropertyValueSource
Molecular FormulaC21H17N\text{C}_{21}\text{H}_{17}\text{N}
Molecular Weight283.4 g/mol
XLogP3 (Partition Coefficient)5.2
Rotatable Bond Count1
Topological Polar Surface Area3.2 Ų

The SMILES notation (CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41\text{CN1C2=CC=CC=C2C(=CC3=CC=CC=C3)C4=CC=CC=C41}) underscores the presence of a rigid, non-planar geometry due to steric interactions between the methyl and benzylidene groups. Computational models predict low solubility in polar solvents, consistent with its high XLogP3 value .

Spectroscopic and Computational Characterization

Density functional theory (DFT) calculations reveal that the benzylidene substituent induces a bathochromic shift in the UV-Vis spectrum compared to unsubstituted acridine derivatives. Nuclear magnetic resonance (NMR) studies of analogous compounds suggest distinct proton environments for the methyl group (δ ~2.5 ppm) and aromatic protons (δ ~6.8–8.2 ppm) .

Synthetic Methodologies

Condensation-Based Routes

The synthesis typically involves a condensation reaction between 10-methyl-9,10-dihydroacridine and benzaldehyde under acidic or thermal conditions. A proposed mechanism includes:

  • Activation: Protonation of the acridine’s nitrogen enhances electrophilicity at the 9-position.

  • Nucleophilic Attack: Benzaldehyde’s carbonyl carbon undergoes nucleophilic attack by the acridine’s 9-carbon.

  • Dehydration: Elimination of water yields the benzylidene product.

Key Synthetic Parameters:

ConditionOptimal RangeYield (%)
Temperature80–120°C60–75
CatalystH2SO4\text{H}_2\text{SO}_4 (0.1 M)68
Reaction Time6–12 hours

Physicochemical and Reactivity Profiles

Thermodynamic Stability

The compound’s stability derives from resonance stabilization across the acridine-benzylidene system. Differential scanning calorimetry (DSC) of related acridines indicates decomposition temperatures exceeding 250°C.

Reactivity with Oxygen

In oxygen-saturated benzonitrile, 10-methyl-9,10-dihydroacridine derivatives undergo photocatalytic oxygenation to form acridones . Though unreported for this specific compound, analogous reactivity is plausible given structural similarities:

AcrH2+O2(P)MnIII/hνAcr=O+H2O\text{AcrH}_2 + \text{O}_2 \xrightarrow{\text{(P)Mn}^\text{III}/\text{h}\nu} \text{Acr}{=}\text{O} + \text{H}_2\text{O}

Here, (P)MnIII^\text{III} denotes a manganese porphyrin catalyst .

Challenges and Future Directions

Synthetic Optimization

Current yields (~70%) necessitate improved catalytic systems. Flow chemistry or microwave-assisted synthesis could enhance efficiency.

Unexplored Reactivity

The benzylidene group’s susceptibility to electrophilic substitution (e.g., nitration, sulfonation) remains underexplored. Computational studies suggest regioselectivity at the para position of the benzylidene ring .

Toxicity and Environmental Impact

No ecotoxicological data exist for this compound. Predictive models (e.g., ECOSAR) classify it as a Category 3 acute toxicant to aquatic organisms due to high logP and persistence .

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